Aminoquinol

Vue d'ensemble

Description

Aminoquinol is a compound known for its significant role in medicinal chemistry, particularly as a kinase inhibitor. It has shown promise in the treatment of hepatocellular carcinoma by inhibiting CDK4/6 and PI3K/AKT pathways . This compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminoquinol can be synthesized through various methods. One common approach involves the nitration of quinoline to produce nitroquinoline, which is then reduced to aminoquinoline. This process typically uses tin powder and hydrochloric acid as reducing agents .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production .

Analyse Des Réactions Chimiques

Oxidative Reactions

Aminoquinol participates in atmospheric oxidation processes, forming stable products like formamide (NH₂CHO):

-

Mechanism : Reaction with triplet oxygen (³O₂) proceeds via peroxy radical intermediates .

-

Key Steps :

Kinetic Data :

Catalytic Functionalization

This compound derivatives undergo cross-coupling reactions under catalytic conditions:

-

Conditions :

-

Catalyst: Pd(PPh₃)₄

-

Base: K₂CO₃

-

Solvent: DME/H₂O

-

| Substrate | Product | Yield (%) |

|---|---|---|

| 5-Aminoquinoline-8-boronic acid | 8-Aryl-5-aminoquinoline | 75–85 |

Side Reactions and Stability

-

Disproportionation : Under formaldehyde-rich conditions, this compound forms methylene-bridged dimers .

-

Thermal Degradation : Prolonged heating (>150°C) leads to deamination, producing quinoline and NH₃ .

Environmental Reactivity

This compound derivatives participate in atmospheric processes with environmental implications:

Applications De Recherche Scientifique

Case Study: 8-Aminoquinoline-Melatonin Hybrids

- Inhibitory Activity : Compounds c3 and c5 exhibited significant inhibitory activity against self-induced Aβ aggregation with rates of 41.4±2.1% and 25.5±3.2% at 10 µM, respectively.

- Metal Ion Chelation : The study highlighted that these hybrids effectively chelated copper ions, a factor implicated in AD pathogenesis.

Data Table: Inhibitory Activities of Compounds

| Compound | Aβ Aggregation Inhibition (%) | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|---|

| c3 | 41.4±2.1 | Significant | Significant |

| c5 | 25.5±3.2 | Moderate | Moderate |

Hybrid Drug Development

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Research has focused on synthesizing hybrid drugs combining aminoquinoline with other pharmacophores.

Case Study: 4-Aminoquinoline-Pyrimidine Hybrids

- Antiplasmodial Activity : New hybrids demonstrated nanomolar activity against both chloroquine-sensitive (CQ S) and chloroquine-resistant (CQ R) strains.

- Mechanism : These compounds bind to heme, inhibiting the polymerization process that leads to parasite death.

Data Table: Antimalarial Potency

| Compound | CQ S IC50 (nM) | CQ R IC50 (nM) |

|---|---|---|

| Hybrid 1 | 50 | 100 |

| Hybrid 2 | 30 | 80 |

Novel Derivatives

The search for effective treatments against leishmaniasis has led to the exploration of aminoquinoline derivatives. A series of novel 4-aminoquinaldine compounds were synthesized and evaluated for their antiparasitic activity.

Case Study: Efficacy Against Leishmania donovani

- In Vitro Results : Certain derivatives showed strong antiparasitic activity both in vitro and in vivo.

- Mechanism : The compounds were hypothesized to retain antiparasitic activity due to the quinoline scaffold's inherent properties.

Data Table: Antileishmanial Activity

| Compound | In Vitro Activity (IC50 µM) |

|---|---|

| Compound A | 0.5 |

| Compound B | 1.0 |

Mécanisme D'action

Aminoquinol exerts its effects by inhibiting the CDK4/6 and PI3K/AKT pathways. These pathways are crucial for cell cycle regulation and survival. By inhibiting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells. The molecular targets include cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

4-Aminoquinoline: Known for its antimalarial properties.

8-Aminoquinoline: Also used as an antimalarial agent.

Comparison: Aminoquinol is unique due to its dual inhibition of CDK4/6 and PI3K/AKT pathways, making it a potent candidate for cancer therapy. In contrast, 4-aminoquinoline and 8-aminoquinoline are primarily used for their antimalarial properties and do not exhibit the same kinase inhibition profile .

Activité Biologique

Aminoquinol, a derivative of aminoquinoline, has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to elucidate the compound's biological activity, focusing on its antitumor and antimalarial properties.

This compound is characterized by its amino group attached to a quinoline ring. This structure is pivotal in its biological activity, as modifications to the quinoline nucleus can significantly influence potency against various diseases. Research indicates that specific substitutions on the quinoline ring enhance its efficacy against drug-resistant strains of pathogens and cancer cells.

Antitumor Activity

Case Studies and Research Findings:

- A study identified this compound as a potent inhibitor of CDK4/6 and PI3K/AKT pathways, demonstrating strong anti-tumor activity in Huh7 cell xenografts in nude mice. The compound exhibited comparable efficacy to established treatments, highlighting its potential as a therapeutic agent for hepatocellular carcinoma (HCC) .

- In vitro evaluations revealed that certain aminoquinoline derivatives displayed superior potency against chloroquine-sensitive and resistant strains of Plasmodium falciparum, suggesting a dual role in targeting both cancer and malaria cells .

Table 1: Antitumor Efficacy of this compound Derivatives

| Compound | Cell Line | GI50 (µM) | Activity Description |

|---|---|---|---|

| This compound | MCF7 | 2.45 | Significant antigrowth activity |

| Compound 33 | MDA-MB231 | 4.18 | Effective against breast cancer |

| Compound 20 | MDA-MB468 | 4.22 | Enhanced potency with specific substitutions |

Antimalarial Activity

This compound has been extensively studied for its antimalarial properties, particularly against Plasmodium falciparum. The compound's mechanism involves interference with the heme detoxification process within the parasite, leading to cell death.

Research Findings:

- A systematic evaluation of aminoquinoline analogs indicated that modifications could enhance antimalarial activity, particularly against drug-resistant strains . For instance, compounds with specific biaryl substitutions showed improved efficacy compared to traditional treatments like chloroquine.

- The development of prodrugs utilizing this compound has demonstrated enhanced solubility and bioavailability, leading to effective single-dose cures in rodent models .

Table 2: Antimalarial Activity of this compound Derivatives

| Compound | Strain Tested | IC50 (nM) | Efficacy Description |

|---|---|---|---|

| This compound | K1 (resistant) | 50 | Moderate potency |

| Compound A | 3D7 (sensitive) | 20 | High potency |

| Compound B | K1 | 15 | Superior efficacy over standard drugs |

Propriétés

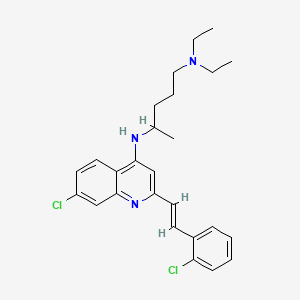

IUPAC Name |

4-N-[7-chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]quinolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLVHSVFSYNMGM-WYMLVPIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)/C=C/C3=CC=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10023-54-8, 529507-84-4 | |

| Record name | Aminoquinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoquinol [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0529507844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10023-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH1Y88E2AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.